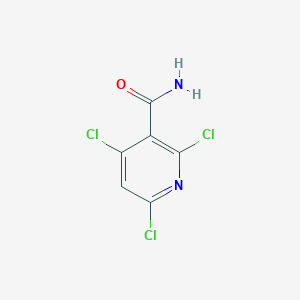
2,4,6-Trichloronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloronicotinamide (2,4,6-TNA) is an organic compound that has been studied extensively due to its wide range of applications in scientific research. It is a derivative of nicotinamide and is used in many different laboratory experiments, such as in the synthesis of other compounds, as a reagent, and as a catalyst. 2,4,6-TNA has been used to study the biochemical and physiological effects of a variety of compounds, as well as to develop new compounds with potential therapeutic applications.
Applications De Recherche Scientifique
Environmental and Health Impacts of Chlorinated Compounds
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review highlights the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a widely used herbicide. This study provides a quantitative analysis of research trends, identifying the United States, Canada, and China as leading contributors. The review points out that future research may likely focus on molecular biology, gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Concentrations and Toxicology of Halogenated Phenols
This review discusses the ubiquity and environmental impact of 2,4,6-Tribromophenol, highlighting its occurrence as both a pesticide and a degradation product of other substances. The study calls for further research into its toxicokinetics and toxicodynamics, underlining the compound's relevance due to new flame retardants entering the market (Koch & Sures, 2018).
Review of Triclosan's Safety Profile
Examines the extensive use of Triclosan, an antibacterial compound, across various consumer products over 40 years. It evaluates human and animal studies, concluding Triclosan's safety for use in personal care products based on current exposure levels (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Potential Impact of 2,4-D on Humans and Ecosystems
Reviews the environmental fate and eco-toxicological effects of 2,4-D, highlighting concerns about its detection in various environments and its potential lethal effects on non-target organisms. The paper suggests an urgent need for further research on its environmental and health impacts (Islam et al., 2017).
Propriétés
IUPAC Name |
2,4,6-trichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNRTPWCZJLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloronicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
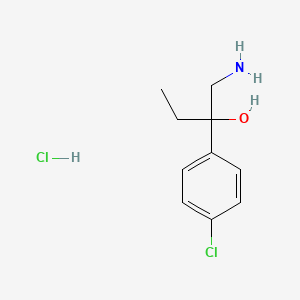
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
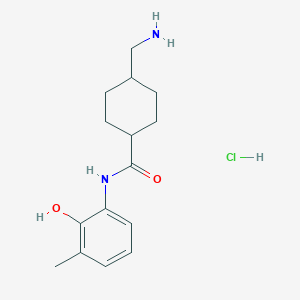
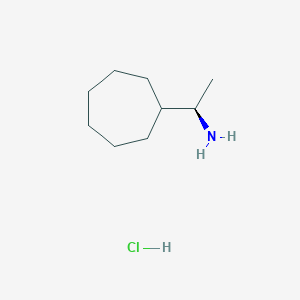
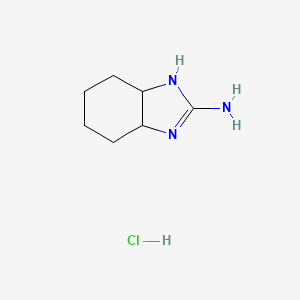
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)
